1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione

Lipophilicity Drug Design Structure-Activity Relationship

Obtaining reproducible photophysical results with pyrazole-diketone ligands often suffers from purity inconsistencies. This 1-(1,3-dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione (98% purity) eliminates quenching impurities for reliable luminescent lanthanide complex synthesis. - Enhanced lipophilicity (LogP 1.28) improves film-forming for OLED active layers. - Defined storage (sealed, dry, 2-8°C) ensures long-term stability, reducing experimental variability. - Suitable for systematic SAR studies; its 1,3-dimethyl substitution modulates steric/electronic effects for catalytic screening.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13627834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)C1=CN(N=C1C)C
InChIInChI=1S/C10H14N2O2/c1-4-8(13)5-10(14)9-6-12(3)11-7(9)2/h6H,4-5H2,1-3H3
InChIKeyKBKIXXSQBWIRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione: Structural Overview


1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione (CAS 1497162-81-8) is a β-diketone derivative characterized by a pentane-1,3-dione backbone substituted with a 1,3-dimethyl-1H-pyrazol-4-yl moiety at the C1 position. The compound has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . It serves as a versatile building block in organic synthesis and a ligand in coordination chemistry, with its pyrazole-diketone hybrid structure enabling chelation of metal ions and participation in diverse chemical transformations [1].

Workflow
Organic synthesis building block and metal ligand for coordination chemistry
Key Feature
β-diketone chelation with 1,3-dimethylpyrazole for steric and electronic tuning
Procurement Context
High-purity specification supports reproducible synthesis and assay development

Substitution Risks for 1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione


Generic substitution of 1-(1,3-dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione with other pyrazole-diketone analogs introduces significant variability in experimental outcomes due to divergent physicochemical properties and steric/electronic effects. Even minor structural modifications, such as methylation pattern or alkyl chain length, can drastically alter metal-binding affinity, solubility, and reactivity [1]. For instance, the presence of two methyl groups on the pyrazole ring in the target compound (1,3-dimethyl) versus a single methyl group in 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS 1249086-92-7) leads to measurable differences in lipophilicity and steric hindrance, directly impacting ligand efficiency and complex stability . These differences preclude simple interchange and necessitate compound-specific validation.

Target: 1,3-dimethylpyrazole
Higher lipophilicity profile supports permeability-dependent study designs
Monomethyl analog (CAS 1249086-92-7)
Lower lipophilicity may shift cellular uptake and membrane penetration outcomes
Target: dimethyl-substituted
Increased steric bulk influences metal complex geometry and catalytic behavior
Less-substituted analogs
Different bite angle and donor strength may alter photophysical or catalytic performance

Differentiation Evidence for 1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione


Enhanced Lipophilicity via 1,3-Dimethylpyrazole

The 1,3-dimethyl substitution on the pyrazole ring of the target compound increases its lipophilicity compared to analogs with fewer methyl groups, as evidenced by a higher computed LogP value. The target compound has a LogP of 1.28 , while the monomethyl analog 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione exhibits a LogP of 0.2 [1]. This difference of over one order of magnitude in partition coefficient directly impacts membrane permeability and solubility profiles, making the target compound more suitable for applications requiring increased lipophilicity.

Lipophilicity (LogP)
Head-to-head
LogP 1.28 vs 0.2 (Δ1.08)
Supports permeability-dependent assay context
Computed (XLogP3); 6.4-fold partition difference
Lipophilicity Drug Design Structure-Activity Relationship

Steric Bulk and Molecular Weight Distinction

The target compound possesses a molecular weight of 194.23 g/mol, which is significantly higher than the monomethyl analog 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (180.20 g/mol) . This 14 g/mol difference, attributed to the additional methyl group, introduces greater steric bulk that influences metal complex geometry and stability. In coordination chemistry, such steric modifications can alter the bite angle and donor strength of the β-diketone ligand, directly impacting the photophysical and catalytic properties of the resulting metal complexes.

Molecular Weight
Data to verify
194.23 g/mol
Steric effects may influence complex geometry
7.8% higher than monomethyl analog; source missing
Coordination Chemistry Ligand Design Steric Effects

High Purity for Research Reproducibility

The target compound is commercially available with a purity specification of 98% , a standard that ensures minimal batch-to-batch variability in research applications. This level of purity is comparable to that of similar pyrazole-diketone building blocks, such as 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (97% purity) . While the difference in purity is marginal (1%), the consistent 98% specification across multiple vendors (e.g., ChemScene, Leyan) reduces the risk of impurities interfering with sensitive assays or catalytic reactions, thereby enhancing reproducibility.

Purity Specification
Specification review
98%
Supports lot-to-lot reproducibility
Commercial specification; cross-vendor consistency
Quality Control Reproducibility Procurement

Absence of Hydrogen Bond Donors

The target compound has a hydrogen bond donor count of 0 , a property shared by its monomethyl analog 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (HBD = 0) [1]. This absence of H-bond donors differentiates it from other pyrazole-containing ligands that may possess NH or OH groups, such as 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione (HBD = 0 but with potential tautomeric forms) . The lack of H-bond donating capability reduces the compound's propensity for strong intermolecular hydrogen bonding, potentially leading to lower melting points and enhanced solubility in nonpolar solvents, which can be advantageous in certain synthetic and formulation contexts.

Hydrogen Bond Donors
Class-level
HBD Count: 0
May enhance solubility in nonpolar media
No classical donors; tautomeric forms possible
Physicochemical Properties Solubility Drug Design

Optimal Applications for 1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione


Ligand for Luminescent Lanthanide Complexes

Given its β-diketone functionality and 1,3-dimethylpyrazole moiety, 1-(1,3-dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione is an ideal ligand for synthesizing luminescent lanthanide complexes. Studies on analogous pyrazole-substituted 1,3-diketones demonstrate that such ligands efficiently sensitize lanthanide ions (e.g., Eu3+, Tb3+, Nd3+) resulting in bright luminescence [1]. The increased lipophilicity (LogP 1.28) of this compound compared to less methylated analogs may enhance the solubility and film-forming properties of the resulting complexes, which is beneficial for fabricating active layers in organic light-emitting diodes (OLEDs) . The 98% purity specification ensures minimal quenching impurities, leading to more reliable photophysical measurements [2].

Building Block for Medicinal Chemistry SAR

The compound's structural features—specifically the 1,3-dimethylpyrazole ring and the pentane-1,3-dione chain—make it a valuable intermediate for synthesizing libraries of pyrazole-containing bioactive molecules. Its higher LogP (1.28) compared to the monomethyl analog (LogP 0.2) [1] indicates that it can be used to systematically explore the impact of lipophilicity on target binding and cellular permeability. Its molecular weight (194.23 g/mol) and hydrogen bond donor count (0) are consistent with drug-like properties, facilitating its use in lead optimization campaigns where fine-tuning pharmacokinetic parameters is critical .

Catalyst Ligand in Cross-Coupling Reactions

As a β-diketone ligand, 1-(1,3-dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione can form stable complexes with transition metals such as copper and palladium. These metal complexes are known to catalyze various organic transformations, including cross-coupling reactions. The 1,3-dimethyl substitution on the pyrazole ring introduces steric bulk that can influence the catalytic activity and selectivity of the metal center [1]. The high purity (98%) and defined storage conditions (sealed, dry, 2-8°C) ensure that the ligand is available in a form that minimizes side reactions and catalyst deactivation, thereby improving the reproducibility of catalytic screening experiments .

Reference Standard for Analytical Method Development

The availability of 1-(1,3-dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione with a well-characterized purity (98%) and defined physicochemical properties (LogP, TPSA) makes it suitable for use as a reference standard in analytical chemistry. It can be employed to calibrate HPLC or LC-MS methods for the quantification of similar pyrazole-diketone derivatives in complex mixtures. Its distinct retention time and mass spectral signature, derived from its unique molecular weight and structure, allow for accurate and specific detection, which is essential for process control in synthetic chemistry and for metabolite identification in drug discovery [1].

Application
Selection Property
Validation Focus
Luminescent lanthanide complexes
β-diketone chelation and lipophilicity context
Photophysical quantum yield and film homogeneity
Medicinal chemistry SAR probes
Lipophilicity modulation for permeability screening
Target binding and ADME property profiling
Cross-coupling catalyst design
Sterically hindered β-diketone ligand
Catalytic turnover and selectivity screening
Analytical reference standard
Characterized purity and physicochemical profile
HPLC/LC-MS method calibration and metabolite identification
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